1-Benzhydryl-2-methylazetidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-2-methylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-16(18(20)21)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFDAFDHZDWNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Development for 1 Benzhydryl 2 Methylazetidine 3 Carboxylic Acid
Retrosynthetic Analysis of the 1-Benzhydryl-2-methylazetidine-3-carboxylic Acid Framework
A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The key strategic disconnections involve the formation of the azetidine (B1206935) ring and the introduction of the substituents.
One plausible retrosynthetic pathway begins with the disconnection of the N-benzhydryl bond. This leads to a secondary amine, 2-methylazetidine-3-carboxylic acid, and a benzhydryl halide or a similar electrophile. The azetidine ring itself can be disconnected through a C-N or C-C bond cleavage. A common approach is to disconnect one of the C-N bonds, which suggests an intramolecular cyclization of a suitably functionalized open-chain precursor.
This leads to a precursor such as a γ-amino halide or a γ-amino alcohol derivative. The stereochemistry at the C2 and C3 positions can be established from a chiral precursor, for example, an amino acid derivative. This retrosynthetic strategy breaks down the complex target molecule into simpler building blocks, guiding the design of a forward synthesis.
General Approaches to Azetidine Ring System Synthesis Relevant to the Compound
The construction of the azetidine ring is the cornerstone of the synthesis of this compound. Several general methodologies have been developed for the formation of this strained heterocyclic system.
Cyclization reactions are among the most common and effective methods for the synthesis of the azetidine ring. These can be broadly categorized into intramolecular and intermolecular processes.
Intramolecular cyclization involves the formation of the azetidine ring from a single molecule containing all the necessary atoms. A common strategy is the nucleophilic substitution of a leaving group at the γ-position by a nitrogen atom. For instance, the cyclization of γ-amino-α-bromocarboxylic esters can yield azetidine-2-carboxylates. This approach is particularly relevant for the synthesis of substituted azetidines, as the substituents can be incorporated into the open-chain precursor. Another method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can afford functionalized azetidines. nih.gov
| Reaction | Catalyst/Reagent | Key Features | Reference |
| Intramolecular aminolysis of cis-3,4-epoxy amines | La(OTf)₃ | High regioselectivity for 4-exo-tet cyclization. | nih.gov |
| Base-induced cyclization of (2-aminoalkyl)oxiranes | Base | Stereospecific formation of 2-(hydroxymethyl)azetidines. | nih.gov |
| Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination | Pd(OAc)₂ | Forms functionalized azetidines via C-H activation. | rsc.org |
[2+2] cycloaddition reactions provide a powerful and direct route to the azetidine ring system. The most well-known example is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). The resulting β-lactam can then be reduced to the corresponding azetidine. The stereochemical outcome of the Staudinger reaction can often be controlled, allowing for the synthesis of specific diastereomers. mdpi.com
Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, represent another important strategy. This reaction involves the photochemical cycloaddition of an imine and an alkene to directly form an azetidine. rsc.orgresearchgate.netspringernature.com Recent advances have enabled these reactions to be carried out using visible light, making them more accessible and sustainable. springernature.com
| Reaction | Reactants | Key Features | Reference |
| Staudinger Synthesis | Ketene + Imine | Forms a β-lactam intermediate, stereochemistry can be controlled. | mdpi.com |
| Aza Paternò-Büchi Reaction | Imine + Alkene | Photochemical [2+2] cycloaddition, direct formation of azetidines. | rsc.orgresearchgate.net |
| Visible-light-mediated [2+2] photocycloaddition | 2-Isoxazoline-3-carboxylates + Alkenes | Utilizes visible light and a photocatalyst for azetidine synthesis. | rsc.orgspringernature.com |
Ring contraction of larger heterocyclic systems can also be a viable route to azetidines. For example, the Favorskii-type rearrangement of α-halo-pyrrolidinones can lead to the formation of azetidine-2-carboxylic acid derivatives. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org This method allows for the introduction of various nucleophiles into the azetidine structure. rsc.orgorganic-chemistry.org
Methyl Group Stereocontrol and Positioning Strategies
One common approach involves the diastereoselective reduction of a carbonyl group precursor. For instance, the reduction of a β-lactam (azetidin-2-one) can be a convenient method for the chemoselective synthesis of azetidines. rsc.org The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, favoring the formation of one diastereomer over the other.
Another strategy is the stereoselective alkylation of an enolate intermediate. By employing a chiral auxiliary, the approach of the alkylating agent (in this case, a methyl source) can be directed to one face of the enolate, leading to the desired stereoisomer. wikipedia.org The nature of the chiral auxiliary and the reaction conditions are crucial for achieving high levels of diastereoselectivity.
Furthermore, ring-closing reactions of acyclic precursors containing the necessary stereocenters can also be employed. For example, an intramolecular nucleophilic substitution of a suitably functionalized amino alcohol derivative can lead to the formation of the azetidine ring with the desired stereochemistry at the C2 and C3 positions. The stereochemistry of the starting material directly translates to the stereochemistry of the final product.
The table below summarizes some of the key strategies for methyl group stereocontrol:
| Strategy | Description | Key Factors |
| Diastereoselective Reduction | Reduction of a precursor containing a carbonyl group at the C2 or C3 position using a stereoselective reducing agent. | Choice of reducing agent, temperature, solvent. |
| Chiral Auxiliary-Mediated Alkylation | Use of a chiral auxiliary to direct the methylation of an enolate intermediate. | Structure of the chiral auxiliary, base, electrophile. |
| Intramolecular Cyclization | Ring closure of an acyclic precursor with pre-existing stereocenters. | Stereochemistry of the starting material, reaction conditions for cyclization. |
Carboxylic Acid Functionalization, Protection, and Deprotection in Synthesis
The carboxylic acid group at the C3 position of this compound is a key functional handle but also presents challenges during synthesis due to its reactivity. Therefore, protection and deprotection strategies are essential to prevent unwanted side reactions and to ensure the successful formation of the target molecule.
Protection: The carboxylic acid is typically protected as an ester. Common protecting groups include methyl, ethyl, benzyl (B1604629), and t-butyl esters. slideshare.net The choice of the protecting group depends on its stability under the reaction conditions used in subsequent steps and the ease of its removal. For example, a benzyl ester can be removed by hydrogenolysis, which is a mild condition that often does not affect other functional groups. gcwgandhinagar.com T-butyl esters are readily cleaved under acidic conditions. nih.gov
The formation of these esters can be achieved through various methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base. youtube.com
Deprotection: The final step in the synthesis is often the deprotection of the carboxylic acid. The method of deprotection must be carefully chosen to avoid the degradation of the azetidine ring or racemization of the chiral centers. As mentioned, hydrogenolysis is a common method for removing benzyl esters. gcwgandhinagar.com Hydrolysis under basic or acidic conditions is used for other esters, but the conditions must be mild to prevent ring opening of the strained azetidine. slideshare.netyoutube.com
The following table outlines common protecting groups for carboxylic acids and their deprotection methods:
| Protecting Group | Protection Method | Deprotection Conditions | Orthogonality |
| Methyl Ester | Methanol, Acid Catalyst (e.g., H2SO4) | Saponification (e.g., NaOH), followed by acidification. youtube.com | Sensitive to both acid and base. |
| Benzyl Ester | Benzyl alcohol, Acid Catalyst or Benzyl bromide, Base | Catalytic Hydrogenation (H2, Pd/C). gcwgandhinagar.com | Stable to acidic and basic conditions. |
| t-Butyl Ester | Isobutylene, Acid Catalyst or t-Butanol, DCC | Mild Acid (e.g., Trifluoroacetic acid). nih.gov | Stable to basic conditions and hydrogenolysis. |
| Silyl Esters | Silyl halide (e.g., TMSCl), Base | Fluoride ions (e.g., TBAF). nih.gov | Stable to non-aqueous acidic and basic conditions. |
Stereoselective and Asymmetric Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of this compound is crucial for its potential applications. This requires the use of stereoselective and asymmetric synthetic methods.
Chiral Auxiliaries and Ligand-Controlled Approaches
Chiral auxiliaries are compounds that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed. In the synthesis of azetidines, chiral auxiliaries can be attached to the nitrogen atom or to a functional group involved in a key bond-forming step.
For example, a chiral auxiliary attached to the nitrogen of the azetidine precursor can direct the stereoselective addition of a nucleophile to a carbonyl group at the C3 position. rsc.org Evans' oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully used in asymmetric alkylation reactions to set stereocenters. wikipedia.orgnih.gov
Ligand-controlled approaches involve the use of chiral ligands in combination with a metal catalyst to induce asymmetry in a reaction. The chiral ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other.
Asymmetric Catalysis in Azetidine Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. unibo.itbeilstein-journals.org In the context of azetidine synthesis, asymmetric catalysis can be applied to various reactions, including cycloadditions, hydrogenations, and C-H functionalization reactions.
For instance, a [2+2] cycloaddition between an imine and a ketene can be catalyzed by a chiral Lewis acid to produce an enantiomerically enriched β-lactam, which can then be converted to the desired azetidine. beilstein-journals.org Asymmetric hydrogenation of a double bond in an azetidine precursor using a chiral rhodium or ruthenium catalyst is another effective method for introducing a stereocenter.
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a valuable strategy for asymmetric synthesis. unibo.itbeilstein-journals.org Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) have been used to catalyze a variety of enantioselective transformations that can be applied to the synthesis of chiral azetidines. For example, an NHC can catalyze the enantioselective addition of a carboxylic acid to an aldehyde. nih.gov
Enzymatic Resolution Techniques for Enantiomeric Purity
Enzymatic resolution is a technique used to separate a racemic mixture of a chiral compound into its individual enantiomers. This method takes advantage of the high stereoselectivity of enzymes. Lipases are a common class of enzymes used for the resolution of carboxylic acids and their esters. nih.govmdpi.com
In a typical kinetic resolution, a racemic mixture of a this compound ester is treated with a lipase (B570770) in the presence of water. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.
Dynamic kinetic resolution (DKR) is an extension of this method where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.org
The table below provides an overview of these stereoselective methods:
| Method | Principle | Example Application |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com | Use of an Evans' oxazolidinone to direct the alkylation of a carboxylic acid derivative. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. unibo.itbeilstein-journals.org | Chiral Lewis acid-catalyzed [2+2] cycloaddition of an imine and a ketene. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. nih.govmdpi.com | Lipase-catalyzed hydrolysis of a racemic ester of the target molecule. |
Advanced Synthetic Strategies and Methodological Innovations
The field of synthetic organic chemistry is constantly evolving, leading to the development of new and more efficient methods for the synthesis of complex molecules like this compound.
Recent advances include the use of photoredox catalysis for the construction of the azetidine ring via [2+2] photocycloadditions. rsc.org This method utilizes visible light to promote the reaction between an alkene and an imine, often under mild conditions.
Ring contraction and expansion reactions have also been explored for the synthesis of azetidines. magtech.com.cn For example, the ring contraction of a substituted pyrrolidine (B122466) derivative can lead to the formation of a functionalized azetidine.
Furthermore, C-H activation and functionalization strategies are emerging as powerful tools for the direct introduction of substituents onto the azetidine ring, avoiding the need for pre-functionalized starting materials. rsc.org
These advanced methodologies offer new avenues for the synthesis of this compound and its analogs with improved efficiency and stereocontrol.
Photochemical Modifications and Catalytic Approaches
The construction of the densely functionalized this compound core can be approached through various modern synthetic techniques, with photochemical and catalytic methods offering powerful tools for ring formation and functionalization.
Photochemical Synthesis:
Photochemical reactions, particularly the Norrish-Yang cyclization, provide a valuable route to azetidinols, which are versatile intermediates for further modifications. beilstein-journals.orgresearchgate.net This process typically involves the irradiation of α-amino ketones, leading to a 1,5-hydrogen atom transfer followed by radical cyclization to form the four-membered ring. beilstein-journals.org The benzhydryl group on the nitrogen atom has been shown to be particularly effective in orchestrating this type of photochemical cyclization. beilstein-journals.orgresearchgate.net A plausible photochemical approach to a precursor of the target molecule could involve the cyclization of an appropriately substituted α-amino ketone. Subsequent oxidation and functional group manipulations would then be required to install the carboxylic acid at the C3 position.
Another significant photochemical method is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.org Visible light-mediated versions of this reaction have been developed, offering milder conditions for the synthesis of highly functionalized azetidines. rsc.orgchemrxiv.org
Catalytic Approaches:
Transition metal catalysis offers a diverse and powerful platform for the stereoselective synthesis of substituted azetidines. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been employed to produce chiral azetidin-3-ones, which can serve as key intermediates. nih.gov These azetidinones can then be subjected to further derivatization to introduce the desired substituents.
Lanthanide triflates, such as La(OTf)3, have been utilized as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. jst.go.jp This method could potentially be adapted to synthesize a 2-methyl-3-hydroxyazetidine precursor from a corresponding epoxy amine, which could then be oxidized to the carboxylic acid.
Stereoselective catalytic methods are crucial for controlling the relative stereochemistry of the substituents at the C2 and C3 positions. While specific catalytic methods for this compound are not extensively documented, general strategies for stereoselective synthesis of 1,2,3-trisubstituted azetidines often rely on superbase-induced diastereoselective transformations of oxiranes containing benzylamino groups. researchgate.net
| Method | Catalyst/Reagent | Key Intermediate | Potential for Stereocontrol |
| Norrish-Yang Cyclization | UV light | Azetidinol | High |
| Aza Paternò-Büchi | Visible light/Photocatalyst | Azetidine | High |
| Gold-Catalyzed Cyclization | Gold(I) or Gold(III) complexes | Azetidin-3-one | High |
| Lanthanide-Catalyzed Aminolysis | La(OTf)3 | 3-Hydroxyazetidine | High |
| Superbase-Induced Transformation | Superbase | Trisubstituted Azetidine | High |
Green Chemistry Principles and Flow Chemistry Applications in Azetidine Synthesis
The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles and flow chemistry technologies in the synthesis of complex molecules like substituted azetidines.
Green Chemistry Principles:
Flow Chemistry Applications:
Flow chemistry offers significant advantages for the synthesis of strained ring systems like azetidines, including enhanced safety, precise control over reaction parameters, and scalability. uniba.itnih.gov The generation and functionalization of reactive intermediates, such as lithiated azetidines, can be safely handled in continuous flow reactors at temperatures higher than those feasible in batch processes. nih.govacs.org This allows for the efficient synthesis of C2 and C3-substituted azetidines from a common precursor like N-Boc-3-iodoazetidine. nih.govacs.org
The photochemical synthesis of alkyl azetidines from azetidine-2-carboxylic acids has been successfully implemented in both batch and flow setups, demonstrating the scalability of this technology from milligram to multigram quantities. nih.gov A telescoped continuous flow protocol has also been developed for the generation, lithiation, and electrophilic trapping of highly strained 1-azabicyclo[1.1.0]butanes to produce azetidine boronic esters. researchgate.net
| Technology | Application in Azetidine Synthesis | Advantages |
| Green Solvents (e.g., CPME) | Synthesis and functionalization of azetidines | Reduced environmental impact, improved safety. uniba.ituniba.it |
| Flow Chemistry | Handling of reactive intermediates, photochemical reactions, hydrogenation | Enhanced safety, precise reaction control, scalability. uniba.itnih.govnih.govresearchgate.net |
Key Precursors and Building Blocks for this compound Synthesis
The synthesis of this compound relies on the availability of key precursors and building blocks that can be assembled to form the target molecule. A retrosynthetic analysis suggests several potential starting materials.
A primary precursor is benzhydrylamine , which serves as the source of the N-benzhydryl group. evitachem.comresearchgate.net This amine can be reacted with suitable difunctionalized butane (B89635) derivatives to construct the azetidine ring. For example, the reaction of benzhydrylamine with 1,3-dibromobutane (B89751) in the presence of a base can yield 1-benzhydryl-2-methylazetidine (B8709552), which would then require carboxylation at the C3 position. prepchem.com Alternatively, benzhydrylamine can react with epichlorohydrin (B41342) to form 1-benzhydryl-3-hydroxyazetidine, a versatile intermediate that can be further functionalized. google.com
The synthesis of the core azetidine ring with the desired substitution pattern can also start from simpler building blocks. Azetidine-3-carboxylic acid is a known compound that could potentially be N-benzhydrylated and subsequently methylated at the C2 position, although selective C2-methylation would be challenging. google.comchemicalbook.com More plausibly, a precursor like 2-methylazetidine-3-carboxylic acid ester would be an ideal intermediate. While its direct synthesis is not widely reported, it could potentially be synthesized through multi-step sequences involving cyclization of appropriately substituted amino acid precursors.
Other important building blocks include β-amino alcohols, which can be converted into diversely substituted N-aryl-2-cyanoazetidines. organic-chemistry.org These cyanoazetidines can then be hydrolyzed to the corresponding carboxylic acids. The synthesis of azetidine-2-carboxylic acid from precursors like γ-amino-α-bromobutyric acid is also documented and could potentially be adapted. wikipedia.org
| Precursor/Building Block | Role in Synthesis |
| Benzhydrylamine | Source of the N-benzhydryl group. evitachem.comresearchgate.netprepchem.comgoogle.com |
| 1,3-Dibromobutane | Four-carbon backbone for azetidine ring formation. prepchem.com |
| Epichlorohydrin | Three-carbon backbone for forming 3-hydroxyazetidine intermediate. google.com |
| Azetidine-3-carboxylic acid | Core azetidine-acid structure for further functionalization. google.comchemicalbook.com |
| β-Amino alcohols | Precursors for substituted cyanoazetidines. organic-chemistry.org |
| γ-Amino-α-bromobutyric acid | Precursor for azetidine-2-carboxylic acid synthesis. wikipedia.org |
Structural Elucidation and Advanced Analytical Characterization Techniques for Research
Spectroscopic Methodologies for 1-Benzhydryl-2-methylazetidine-3-carboxylic Acid and its Derivatives
A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework and stereochemistry, Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecular structure through fragmentation analysis, Infrared (IR) spectroscopy identifies the key functional groups, and chiroptical methods confirm the absolute configuration of the chiral centers.
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity of atoms and their spatial relationships. The structures of novel heterocyclic compounds, including azetidine (B1206935) derivatives, are routinely confirmed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. mdpi.com
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the two phenyl rings, the methine proton of the benzhydryl group, the three protons on the azetidine ring, the methyl group protons, and the acidic proton of the carboxylic acid, which typically appears as a broad singlet at a downfield chemical shift (10-13 ppm). princeton.edulibretexts.org The protons on the carbon adjacent to the carboxylic acid are expected to resonate in the 2-3 ppm range. libretexts.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-185 ppm region. pressbooks.pub Other key signals include those for the aromatic carbons, the benzhydryl methine carbon, the carbons of the azetidine ring, and the methyl carbon.
¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom within the azetidine ring. mdpi.com This can be valuable for studying the effects of substitution on the nitrogen atom and for confirming its hybridization state.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |
| Aromatic (Ar-H) | 7.0 - 7.5 (m) | 125 - 145 |
| Benzhydryl (-CHPh₂) | ~4.5 (s) | 70 - 80 |
| Azetidine Ring (-CH-) | 3.0 - 4.0 (m) | 50 - 65 |
| Azetidine Ring (-CH₂-) | 3.0 - 4.0 (m) | 45 - 60 |
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It would be used to establish the connectivity of the protons within the azetidine ring (H2, H3, H4) and to confirm the coupling between the H2 proton and the methyl group protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. For the trans-isomer, a NOESY experiment would show a spatial correlation between the proton at C2 and the proton at C3, but a weaker or absent correlation between the methyl group at C2 and the proton at C3. This information is critical for assigning the relative configuration of the stereocenters.
Table 2: Key Expected 2D NMR Correlations for Stereochemical Assignment
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H2 ↔ H3, H3 ↔ H4, H2 ↔ CH₃ | Confirms spin-coupling network within the azetidine ring and methyl substituent. |
| HMBC | Benzhydryl H ↔ C2, C4; H3 ↔ COOH | Confirms attachment of benzhydryl and carboxylic acid groups to the azetidine ring. |
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For this compound (C₁₈H₁₉NO₂), the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways for carboxylic acids often involve the loss of hydroxyl (M-17) or the entire carboxyl group (M-45). libretexts.org A prominent fragmentation pathway for this specific molecule would be the cleavage of the N-C bond of the benzhydryl group, leading to the formation of a highly stable benzhydryl cation (C₁₃H₁₁⁺) at m/z 167.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 281 | [C₁₈H₁₉NO₂]⁺ | Molecular Ion (M⁺) |
| 236 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 167 | [C₁₃H₁₁]⁺ | Cleavage of the N-benzhydryl bond |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group.
The O-H stretch of the carboxylic acid appears as a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded dimers. pressbooks.pubechemi.com The C=O (carbonyl) stretching vibration gives rise to a strong, sharp peak typically found between 1710 and 1760 cm⁻¹. pressbooks.pub Other expected absorptions include C-H stretches for the aromatic and aliphatic parts of the molecule and C=C stretching bands for the aromatic rings.
Table 4: Characteristic Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Description of Band |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, very broad |
| C-H (Aromatic) | 3000 - 3100 | Medium, sharp |
| C-H (Aliphatic) | 2850 - 3000 | Medium, sharp |
| C=O (Carboxylic Acid) | 1710 - 1760 | Strong, sharp |
Given that this compound possesses two stereocenters (at C2 and C3), it is a chiral molecule. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration and assessing the enantiomeric purity of a sample.
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting spectrum, characterized by positive and negative peaks known as Cotton effects, serves as a unique spectroscopic fingerprint for a specific enantiomer. By comparing the experimentally measured CD spectrum with that predicted from quantum mechanical calculations, the absolute configuration (e.g., (2R, 3S)) can be confidently assigned. researchgate.net This technique is a powerful complement to NMR and X-ray crystallography for the complete stereochemical elucidation of chiral azetidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are indispensable for the assessment of purity and the resolution of isomers of this compound. High-Performance Liquid Chromatography (HPLC) and chiral chromatography are particularly crucial in this regard.
The development of a robust HPLC method is a primary step in the analytical workflow for this compound. Such a method is essential for determining the compound's purity and quantifying it in various matrices. A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.
The method development process would systematically optimize several key parameters to achieve a sharp, symmetrical peak with a suitable retention time. These parameters include the choice of the stationary phase (the column), the composition of the mobile phase (the solvent system), the flow rate, and the detection wavelength. Given the presence of a carboxylic acid group and aromatic rings, UV detection is a suitable choice. The development would aim for a method that can separate the target compound from any starting materials, byproducts, or degradation products.
Below is a hypothetical data table outlining a potential set of HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes |
This table is illustrative and actual conditions would require experimental optimization.
Due to the presence of two chiral centers at the C2 and C3 positions of the azetidine ring, this compound can exist as four possible stereoisomers (two pairs of enantiomers). The separation of these enantiomers is critical as they may exhibit different biological activities. Chiral chromatography is the definitive technique for this purpose.
The development of a chiral separation method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, would be meticulously optimized to achieve baseline separation of the enantiomeric pairs.
An illustrative table of potential chiral HPLC conditions is provided below.
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (isocratic) |
| Isocratic Composition | 90:10 (v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
This table presents a hypothetical method; the actual conditions would be determined through experimental screening of various chiral columns and mobile phases.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is an unparalleled technique for the unambiguous determination of the solid-state structure and absolute configuration of a crystalline compound. For this compound, obtaining a single crystal of high quality would be the first and often most challenging step.
Crucially, for a chiral molecule, X-ray crystallography can determine its absolute configuration, distinguishing between the (R) and (S) enantiomers, provided a heavy atom is present in the structure or by using specific crystallographic techniques. The benzhydryl group in the target molecule can aid in the crystallization process and provide sufficient scattering for a successful structural determination.
A representative table of crystallographic data that might be obtained for this compound is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1492.1 |
| Z | 4 |
| R-factor | < 0.05 |
This data is hypothetical and serves as an example of the type of information generated from an X-ray crystallographic analysis.
Chemical Transformations and Derivative Synthesis of 1 Benzhydryl 2 Methylazetidine 3 Carboxylic Acid
Functional Group Modifications of the Carboxylic Acid Moietysigmaaldrich.com
The carboxylic acid group at the C3 position of the azetidine (B1206935) ring is a prime target for functionalization. Its reactivity allows for the introduction of a wide range of substituents through well-established organic transformations, enabling the modulation of the molecule's physicochemical properties.
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for creating derivatives. These reactions are among the most frequently performed transformations in chemistry. nih.gov
Esterification: The synthesis of esters from 1-Benzhydryl-2-methylazetidine-3-carboxylic acid can be achieved through several standard protocols. Classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common method. Alternatively, for more sensitive substrates, coupling agents can be employed to activate the carboxylic acid before the addition of the alcohol.
Amidation: Amide bond formation is crucial for building larger molecules, including peptides and peptidomimetics. nih.gov Direct condensation of the carboxylic acid with an amine requires activating agents to facilitate the reaction. Common reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). peptide.com Another cost-efficient method involves the use of trichlorotriazine (B8581814) (TCT) with a formamide (B127407) catalyst, which converts the carboxylic acid into a more reactive acid chloride intermediate in situ. nih.gov These methods allow for the coupling of this compound with a wide array of primary and secondary amines to yield the corresponding amides. nih.govbohrium.com
| Reaction Type | Reagents & Conditions | Product |
| Esterification | R-OH, H+ catalyst, heat | 1-Benzhydryl-2-methylazetidine-3-carboxylate ester |
| Amidation | R-NH2, DCC or DIC | N-substituted 1-Benzhydryl-2-methylazetidine-3-carboxamide |
| Amidation | R-NH2, TCT, Formamide catalyst | N-substituted 1-Benzhydryl-2-methylazetidine-3-carboxamide |
The carboxylic acid group can be reduced to a primary alcohol, yielding (1-Benzhydryl-2-methylazetidin-3-yl)methanol. This transformation is a key step for introducing new functionalities and altering the molecule's polarity and hydrogen-bonding capabilities.
The reduction of carboxylic acids is a more challenging transformation than the reduction of other carbonyl compounds and typically requires strong reducing agents. nih.gov Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for converting carboxylic acids to primary alcohols. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further and cannot be isolated. libretexts.org Alternative methods, which may offer better functional group tolerance, include the use of sodium borohydride (B1222165) (NaBH₄) in combination with activating agents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) or iodine. core.ac.uk Catalytic methods using manganese complexes and hydrosilanes have also been developed for this transformation under milder conditions. nih.gov The resulting primary alcohol serves as a versatile intermediate for subsequent conversions, such as oxidation to the aldehyde, or conversion to halides or ethers.
| Reagent | Conditions | Product |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (1-Benzhydryl-2-methylazetidin-3-yl)methanol |
| Sodium borohydride (NaBH₄) / T3P | THF | (1-Benzhydryl-2-methylazetidin-3-yl)methanol |
| [MnBr(CO)₅] / PhSiH₃ | 2-MTHF, 80 °C | (1-Benzhydryl-2-methylazetidin-3-yl)methanol |
The structural rigidity of the azetidine ring makes this compound an attractive building block for the design of peptidomimetics. jocpr.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. jocpr.com
Incorporating this constrained amino acid analog into a peptide sequence is accomplished using standard peptide coupling techniques. The carboxylic acid is activated by a coupling reagent, which facilitates the formation of an amide bond with the N-terminus of an amino acid or peptide chain. uniurb.itbachem.com A variety of highly efficient coupling reagents are available, including phosphonium (B103445) salts (like PyBOP) and aminium/uronium salts (like HBTU and HATU). peptide.combachem.com These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction rates and suppress side reactions such as racemization. peptide.com The related compound, 1-Benzhydrylazetidine-3-carboxylic acid, has been utilized as an intermediate in the synthesis of polypeptides. chemicalbook.com
By replacing a natural amino acid with the this compound scaffold, researchers can impose specific conformational constraints on the peptide backbone. This approach is a key strategy in rational drug design to probe receptor binding requirements and to develop therapeutic agents with improved potency and selectivity. upc.edu
| Coupling Reagent | Additive (optional) | Base | Typical Solvent |
| HATU | HOAt | DIPEA | DMF |
| HBTU | HOBt | DIPEA | DMF |
| PyBOP | --- | NMM | DCM, DMF |
| DIC | HOBt | --- | DCM, DMF |
Modifications of the Azetidine Ring Systemuniurb.itrsc.org
The azetidine ring itself offers opportunities for structural modification, primarily at the nitrogen atom and the chiral centers.
The nitrogen atom of the azetidine ring in the title compound is protected by a benzhydryl (diphenylmethyl) group. This group is sterically bulky and serves as a common protecting group in organic synthesis. semanticscholar.org While further N-alkylation to form a quaternary ammonium (B1175870) salt is chemically possible, a more synthetically useful strategy involves the removal of the benzhydryl group followed by the introduction of new N-substituents.
The N-benzhydryl group can often be cleaved via catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a hydrogen source. This deprotection step unmasks the secondary amine of the 2-methylazetidine-3-carboxylic acid core, which can then undergo a variety of N-substitution reactions.
N-Alkylation: The deprotected azetidine can be N-alkylated with various alkyl halides or through reductive amination with aldehydes or ketones.
N-Acylation: Reaction of the secondary amine with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives, which are amides. researchgate.net
This deprotection-re-functionalization sequence allows for the synthesis of a wide range of N-substituted azetidine derivatives, significantly expanding the chemical diversity accessible from the parent compound.
This compound possesses two stereogenic centers at the C2 and C3 positions of the azetidine ring. The relative stereochemistry of the substituents (the C2-methyl group and the C3-carboxylic acid) can be described as cis or trans. The commercially available material is specified as the trans isomer. sigmaaldrich.com
Control over the stereochemistry of these centers is a critical aspect of the synthesis of azetidine derivatives. researchgate.net
Stereochemical Retention: Most functional group modifications, such as the esterification, amidation, and reduction reactions discussed in section 4.1, occur at the carboxylic acid group without affecting the stereocenters of the ring. These reactions proceed with retention of configuration at C2 and C3.
Stereochemical Control in Synthesis: The cis or trans configuration is typically established during the construction of the β-lactam ring. beilstein-journals.org For instance, stereoselective [2+2] cycloaddition reactions or Wolff rearrangements are common strategies to build the four-membered ring with a defined stereochemical outcome. beilstein-journals.orgnih.gov The vicinal coupling constants observed in NMR spectroscopy can be used to distinguish between cis and trans diastereomers. beilstein-journals.org
While stereochemical inversion at an existing chiral center is a challenging transformation, it could theoretically be pursued. For example, inversion at C3 might be attempted through a sequence involving conversion of the carboxylic acid to a suitable leaving group followed by an Sₙ2 displacement. However, such reactions are often complicated by competing elimination reactions and the inherent strain of the four-membered ring. Therefore, the most practical approach to obtain different stereoisomers is through stereocontrolled synthesis from the outset.
Ring Expansion and Contraction Strategies from Azetidines
The significant ring strain inherent in the azetidine core makes it an excellent substrate for ring expansion and contraction reactions, yielding larger or smaller heterocyclic systems. rsc.orgrsc.org These transformations often proceed through the formation of reactive intermediates, such as bicyclic azetidinium ions, which can be selectively opened by nucleophiles. researchgate.netresearchgate.net
Ring Expansion: One common strategy for expanding the azetidine ring involves the formation of a bicyclic azetidinium intermediate, which subsequently undergoes nucleophilic attack to yield a larger ring, such as a pyrrolidine (B122466) or piperidine. researchgate.netresearchgate.net For this compound, this could be initiated by activating a functional group adjacent to the ring nitrogen. For instance, reduction of the carboxylic acid to a primary alcohol, followed by conversion to a leaving group (e.g., a tosylate), could facilitate an intramolecular cyclization to form an azetidinium ion. The subsequent ring-opening by an external nucleophile would lead to a substituted pyrrolidine. The regioselectivity of the ring-opening is often influenced by the substituents on the ring. researchgate.net
Another approach is the formal rsc.orgresearchgate.net-sigmatropic rearrangement of ammonium ylides generated from the azetidine nitrogen. This method can be used to synthesize highly substituted proline derivatives. researchgate.net
Ring Contraction: Ring contraction of azetidines is less common than expansion but can be achieved under specific conditions, potentially leading to highly functionalized three-membered aziridine (B145994) rings. nih.gov Photochemical or thermal conditions can sometimes induce the extrusion of a fragment from the ring, leading to contraction. nih.gov For a molecule like this compound, such a transformation would be a complex multi-step process, likely requiring significant modification of the existing functional groups to facilitate the desired bond cleavage and formation.
Table 1: Potential Ring Transformation Products
| Starting Material | Transformation Strategy | Potential Product Class |
|---|---|---|
| 1-Benzhydryl-2-methylazetidine-3-methanol | Intramolecular cyclization -> Azetidinium intermediate -> Nucleophilic opening | Substituted Pyrrolidines |
| This compound | Ylide formation and rsc.orgresearchgate.net-sigmatropic rearrangement | Quaternary Proline Derivatives |
| Modified Azetidine Derivative | Photochemical Rearrangement | Substituted Aziridines |
Derivatization of the Benzhydryl Group
The N-benzhydryl group, consisting of two phenyl rings attached to a methylene (B1212753) bridge, offers multiple sites for derivatization to modulate the compound's steric and electronic properties. wikipedia.org
Aromatic Ring Functionalization (e.g., halogenation, nitration)
The two phenyl rings of the benzhydryl group are susceptible to electrophilic aromatic substitution. These reactions allow for the introduction of a wide array of functional groups that can influence the molecule's lipophilicity, polarity, and potential for further conjugation.
Halogenation: Introducing halogen atoms (F, Cl, Br) can be achieved using standard electrophilic halogenation conditions (e.g., Br₂ with a Lewis acid catalyst). Halogens can alter the electronic properties of the rings and serve as handles for subsequent cross-coupling reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro groups (-NO₂) onto the aromatic rings. The nitro groups are strongly deactivating and can be subsequently reduced to amino groups (-NH₂), providing a point for further derivatization.
The position of substitution (ortho, meta, para) is directed by the activating nature of the alkyl substituent on the benzene (B151609) ring, though steric hindrance from the bulky azetidine ring may influence regioselectivity.
Alterations at the Benzhydryl Methylene Bridge
The methylene bridge connecting the two phenyl rings is a benzylic position, which can also be a site for chemical modification, although these reactions are generally less facile than aromatic substitution. Oxidation under controlled conditions could potentially introduce a hydroxyl group or a ketone (benzophenone moiety). However, such conditions must be carefully chosen to avoid degradation of the azetidine ring.
Generation of Prodrugs and Bioconjugate Linkers (Focus on Design and Synthesis, not Administration)
The carboxylic acid moiety is a prime target for the synthesis of prodrugs, which can improve physicochemical properties such as solubility or membrane permeability. ebrary.net Esterification is the most common strategy for masking a carboxylic acid. ebrary.netnih.gov
Prodrug Synthesis: By converting the carboxylic acid of this compound into an ester, its polarity can be significantly reduced. The design of these esters focuses on ensuring they are stable in aqueous solution but are readily cleaved by enzymes (esterases) in the body to release the active parent compound. nih.govnih.gov Glycolamide esters, for example, are known to be highly susceptible to enzymatic hydrolysis. nih.gov The synthesis typically involves activating the carboxylic acid (e.g., forming an acyl chloride) and reacting it with the desired alcohol. nih.gov
Bioconjugate Linkers: The carboxylic acid can also serve as an attachment point for bioconjugate linkers, enabling the compound to be tethered to larger molecules like antibodies or peptides. chinesechemsoc.orgsymeres.com The synthesis involves coupling the carboxylic acid to a linker molecule that possesses a second reactive group (e.g., an azide (B81097) or alkyne for "click chemistry," or an N-hydroxysuccinimide ester for reaction with amines). nih.gov This creates a versatile intermediate that can be conjugated to biomolecules for targeted delivery applications. symeres.com
Table 2: Examples of Prodrug and Linker Synthetic Strategies
| Moiety | Strategy | Reagents | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Ester Prodrug Synthesis | Alcohol (e.g., N,N-diethylglycolamide), DCC/DMAP | Biolabile Ester |
| Carboxylic Acid | Amide Bond Formation | Amino-PEG-Azide, EDC/HOBt | Linker for "Click" Chemistry |
| Benzhydryl Ring (post-functionalization with -NH₂) | Amide Bond Formation | Linker-NHS Ester | Linker for Bioconjugation |
Structure-Activity Relationship (SAR) Studies through Analog Synthesis (Restricted to In Vitro/Theoretical Activity)
Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. For this compound, analogs can be synthesized to probe the importance of each component of the molecule. nih.govacs.org
Design Principles for this compound Analogs
Based on studies of similar azetidine-containing compounds, several design principles can be proposed for synthesizing analogs with potentially modulated in vitro or theoretical activity. nih.govacs.org
N-Substituent Modification: The N-benzhydryl group is a large, lipophilic moiety. Its size and electronics are critical. Analogs could be synthesized with different N-substituents to explore the impact on target binding. For instance, replacing the benzhydryl group with smaller alkyl chains, other bulky lipophilic groups (e.g., 4,4-diphenylbutenyl), or groups containing hydrogen bond donors/acceptors could significantly alter activity. Studies on related azetidines have shown that lipophilic N-alkylated derivatives are key for affinity at certain transporters like GAT-1. nih.gov
C2-Methyl Group Variation: The methyl group at the C2 position introduces a specific stereocenter and steric bulk. Replacing it with hydrogen would create an achiral analog, while substituting it with larger alkyl groups (ethyl, propyl) would probe the steric tolerance of the binding site.
C3-Carboxylic Acid Bioisosteres: The carboxylic acid is often a key pharmacophore for target interaction, but its negative charge can impede cell membrane permeability. acs.org Synthesizing bioisosteric replacements is a common strategy. Analogs could include tetrazoles, which are common carboxylic acid mimics, or amides and esters. nih.govacs.org While esters might act as prodrugs, amides introduce a different hydrogen bonding pattern and remove the negative charge. Studies on other scaffolds have shown that converting the acid to a methyl ester can decrease cell-free potency but improve cellular activity by enhancing uptake. acs.org
Table 3: SAR Design Principles and Corresponding Analogs
| Position | Structural Feature | Design Principle | Example Analog Moiety | Theoretical Impact |
|---|---|---|---|---|
| N1 | Benzhydryl Group | Modulate lipophilicity and sterics | 4,4-Diphenylbutenyl | Altered target affinity/selectivity nih.gov |
| C2 | Methyl Group | Probe steric tolerance | Hydrogen, Ethyl | Determine importance of size/chirality at C2 |
| C3 | Carboxylic Acid | Improve cell permeability, alter binding | Tetrazole, Methyl Ester, Amide | Modulated target binding and cellular potency acs.org |
| Benzhydryl Rings | Unsubstituted Phenyls | Introduce polar/H-bonding interactions | 4-Hydroxyphenyl, 4-Aminophenyl | Altered solubility and potential for new interactions |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of combinatorial or parallel synthesis approaches for the creation of structure-activity relationship (SAR) libraries for the chemical compound this compound. Research detailing these high-throughput synthesis techniques has been applied to other azetidine derivatives and various heterocyclic scaffolds, but not to this particular molecule.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on "Combinatorial and Parallel Synthesis Approaches for SAR Libraries" as the foundational research is not present in the public domain. To generate such an article would require speculation and extrapolation from unrelated chemical series, which would not meet the standards of scientific accuracy.
Computational Chemistry and Molecular Modeling Studies of 1 Benzhydryl 2 Methylazetidine 3 Carboxylic Acid
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules over time. For 1-Benzhydryl-2-methylazetidine-3-carboxylic acid, MD simulations can provide critical insights into its behavior in different environments, such as in solution or when interacting with a biological target.
Conformational Dynamics of the Compound in Solution or Protein Complexes
In an aqueous solution, this compound is expected to exhibit significant conformational flexibility. The puckering of the azetidine (B1206935) ring, the rotation around the C-N bond of the benzhydryl group, and the orientation of the carboxylic acid and methyl groups are all dynamic processes that can be elucidated through MD simulations. These simulations can reveal the most stable conformations and the energy barriers between them.
A hypothetical conformational analysis could reveal several low-energy states, as detailed in the table below. The relative populations of these conformers would be dependent on the solvent environment and temperature. For instance, in a polar solvent like water, conformations that allow for optimal hydrogen bonding with the solvent would be favored.
Table 1: Hypothetical Conformational States of this compound from MD Simulations
| Conformational State | Dihedral Angle (Cα-Cβ-N-Cbz) (°) | Azetidine Ring Pucker | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 60 | Endo | 0.0 |
| B | 180 | Exo | 1.2 |
When bound to a protein, the conformational dynamics of the compound are likely to be more restricted. MD simulations of the ligand-protein complex can identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound conformation.
Ligand-Target Complex Stability and Flexibility
To understand the interaction of this compound with a potential biological target, MD simulations of the ligand-target complex are invaluable. These simulations can assess the stability of the binding pose predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein's active site.
By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, the stability of the complex can be quantified. A stable complex would exhibit minimal fluctuations in RMSD. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint flexible regions of the protein upon ligand binding, which can be crucial for understanding the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (Based on In Vitro Data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Selection and Calculation of Molecular Descriptors
To build a predictive QSAR model for derivatives of this compound, a set of relevant molecular descriptors must be selected and calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
For a series of hypothetical derivatives, a range of descriptors would be calculated, as illustrated in the table below. These can include 2D descriptors like molecular weight and topological polar surface area (TPSA), as well as 3D descriptors such as molecular shape and electrostatic potential.
Table 2: Hypothetical Molecular Descriptors for a Series of this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| 1 | 295.38 | 3.5 | 49.3 | 1 | 2 |
| 2 | 309.41 | 3.8 | 49.3 | 1 | 2 |
| 3 | 325.38 | 3.2 | 58.5 | 2 | 3 |
Development and Validation of Predictive QSAR Models
Once the descriptors are calculated, a QSAR model can be developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. The goal is to create an equation that accurately predicts the biological activity (e.g., IC50) based on the values of the molecular descriptors.
A hypothetical QSAR model for a series of derivatives might take the form of the following equation:
pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(Molecular Weight)
The predictive power of the QSAR model must be rigorously validated using internal and external validation techniques. A statistically robust and predictive QSAR model can then be used to estimate the activity of newly designed compounds, prioritizing them for synthesis and testing.
Virtual Screening and De Novo Design of Novel Analogs
Computational techniques can be employed to explore vast chemical spaces for novel analogs of this compound with potentially improved properties.
Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. This can be done through ligand-based methods, which search for molecules with similar properties to a known active compound, or structure-based methods, which dock candidate molecules into the 3D structure of the target protein.
The results of a hypothetical virtual screening campaign could yield a list of "hits" with favorable docking scores and predicted binding energies, as shown in the table below.
Table 3: Hypothetical Hits from a Virtual Screening Campaign for Analogs
| Hit ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Chemical Scaffold |
|---|---|---|---|
| VS-001 | -9.8 | 50 | Azetidine-based |
| VS-002 | -9.5 | 80 | Pyrrolidine-based |
| VS-003 | -9.2 | 120 | Piperidine-based |
De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch. Algorithms can "grow" molecules within the active site of a target protein, optimizing their structure to form favorable interactions. nih.govtue.nlnih.govresearchgate.net This approach has the potential to discover truly novel chemical scaffolds that may not be present in existing compound libraries. Both virtual screening and de novo design are powerful tools for accelerating the discovery of new and improved analogs of this compound.
Ligand-Based Drug Design Approaches
In the absence of a known protein target structure, ligand-based drug design methods are employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR): A primary approach would involve developing QSAR models. This would entail synthesizing a series of analogues of this compound with varied substituents and correlating their measured biological activities with their physicochemical properties or molecular descriptors. Although no specific QSAR studies for this compound are available, such an approach is common for other heterocyclic compounds. The goal would be to create a statistically significant model that could predict the activity of new, unsynthesized derivatives.
A hypothetical QSAR study for a series of this compound analogues might involve the descriptors and statistical parameters shown in the table below.
| Descriptor | Description | Correlation with Activity |
| LogP | Lipophilicity | Positive/Negative |
| Topological Polar Surface Area (TPSA) | A measure of a molecule's polarity | Negative |
| Molecular Weight (MW) | Size of the molecule | Variable |
| Number of Hydrogen Bond Donors/Acceptors | Potential for hydrogen bonding interactions | Variable |
Pharmacophore Modeling: Another key ligand-based method is pharmacophore modeling. This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active. For this compound, the benzhydryl group would likely be identified as a key hydrophobic feature, while the carboxylic acid would serve as a hydrogen bond donor and acceptor.
Structure-Based Drug Design Approaches
When the three-dimensional structure of a biological target is known, structure-based drug design methods can be utilized to design ligands with high affinity and selectivity.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. If a potential target for this compound were identified, for instance, a neurotransmitter transporter or a specific enzyme, molecular docking could be used to simulate its binding mode. researchgate.net The benzhydryl group would likely occupy a hydrophobic pocket, while the carboxylic acid could form key hydrogen bonds or ionic interactions with residues in the active site. The docking score, an estimation of the binding affinity, would be a critical parameter in evaluating potential poses.
The following table illustrates a hypothetical molecular docking result for this compound with a putative protein target.
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Favorable binding affinity |
| Interacting Residues | Tyr86, Phe293, Trp102 | Aromatic and hydrophobic interactions with the benzhydryl group |
| Hydrogen Bonds | Arg121, Ser345 | Interaction with the carboxylic acid group |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic representation of the interactions in a physiological environment and can help to assess the stability of the predicted binding mode.
Advanced Research Applications and Future Directions for 1 Benzhydryl 2 Methylazetidine 3 Carboxylic Acid
Potential as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study biological systems by engaging a specific protein target. The structural characteristics of 1-benzhydryl-2-methylazetidine-3-carboxylic acid make it an intriguing candidate for development into such a tool.
Target engagement is a critical step in drug discovery, confirming that a molecule interacts with its intended biological target in a cellular environment. Derivatives of this compound could be designed to quantify or visualize this engagement. The carboxylic acid group serves as a convenient chemical handle for attaching reporter tags, such as fluorophores or biotin, without significantly altering the core structure that may be responsible for binding.
For instance, a fluorescently labeled version of this compound could be used in techniques like fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) to monitor binding to a purified protein in vitro. In ex vivo studies using cell lysates or tissue samples, a biotinylated derivative could be used in pulldown assays coupled with mass spectrometry to identify binding partners and elucidate biological pathways. The rigid azetidine (B1206935) scaffold helps to pre-organize the substituents in a defined three-dimensional space, which can lead to higher binding affinity and selectivity for a target protein. enamine.netpharmablock.com
Illustrative Data Table: Potential In Vitro Target Engagement Assays
| Assay Type | Probe Derivative | Principle | Information Gained |
|---|---|---|---|
| Fluorescence Polarization (FP) | Fluorescein-conjugated | Measures changes in the tumbling rate of the fluorescent probe upon binding to a larger protein. | Binding affinity (Kd) to a purified protein. |
| Cellular Thermal Shift Assay (CETSA) | Unmodified Compound | Measures the stabilization of a target protein against thermal denaturation upon ligand binding. | Target engagement in intact cells or cell lysates. |
| Affinity Chromatography | Biotin-conjugated | Uses streptavidin-coated beads to pull down the probe-protein complex from a cell lysate. | Identification of primary and off-target proteins. |
Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in cellular phenotype, without a preconceived target. biorxiv.org The unique three-dimensional structure of this compound makes it a valuable addition to screening libraries, which often benefit from increased structural diversity and sp³-character. acs.org
The compound's scaffold, featuring a bulky N-benzhydryl group and a constrained azetidine ring, occupies a distinct chemical space compared to more common flat, aromatic compounds. nih.gov This structural complexity can lead to novel interactions with biological targets that might be missed by traditional compound libraries. By incorporating this and related azetidine derivatives into screening decks, researchers can increase the probability of discovering hits for challenging biological pathways or identifying first-in-class modulators of disease-related phenotypes.
Integration into Complex Chemical Biology Methodologies
The functional handles on this compound allow for its integration into more advanced chemical biology techniques aimed at mapping molecular interactions within a native cellular context.
Photoaffinity labeling is a powerful technique to covalently link a small molecule to its interacting protein upon photoactivation, enabling definitive target identification. nih.gov The carboxylic acid group of this compound can be derivatized to include a photoreactive group, such as a diazirine or benzophenone. iris-biotech.de The small size of a diazirine, for instance, would minimize steric perturbation of the original molecule's binding mode.
Furthermore, the scaffold could be incorporated into proximity-labeling probes. For example, by conjugating it to an enzyme like TurboID or APEX, the resulting probe would biotinylate proteins in the immediate vicinity of its binding site within the cell, providing a snapshot of the protein complex and its subcellular localization.
The carboxylic acid moiety is a versatile functional group for bioconjugation. thermofisher.com Using standard coupling chemistry, such as carbodiimide-mediated reactions (e.g., with EDAC), the compound can be attached to various molecular entities for imaging or delivery purposes.
For Imaging: The compound could be conjugated to near-infrared (NIR) fluorophores for deep-tissue in vivo imaging or to radiolabeled tracers for positron emission tomography (PET) studies, allowing for non-invasive monitoring of the probe's distribution and target engagement.
For Delivery: While outside the scope of direct therapeutic administration, conjugation to cell-penetrating peptides or antibody-drug conjugates (ADCs) could be explored as a chemical strategy to enhance cellular uptake or deliver the molecule to specific cell types in a research context.
The chemical strategy would involve activating the carboxylic acid to form an active ester (e.g., an NHS ester), which then readily reacts with primary amines on the imaging or delivery vehicle to form a stable amide bond. thermofisher.com
Illustrative Data Table: Bioconjugation Strategies
| Application | Conjugated Moiety | Coupling Chemistry | Linkage Formed |
|---|---|---|---|
| Fluorescence Microscopy | Alexa Fluor 488 Cadaverine | EDAC/Sulfo-NHS | Amide |
| PET Imaging | DFO-amine (for Zirconium-89 chelation) | EDAC/Sulfo-NHS | Amide |
| Targeted Delivery (Research) | Amine-modified Oligonucleotide | DCC/NHS | Amide |
Opportunities for Scaffold Exploration in Medicinal Chemistry Research and Drug Design
The this compound scaffold itself presents numerous opportunities for medicinal chemistry exploration. Azetidine carboxylic acids are considered valuable building blocks for creating biologically active compounds and peptides. nih.gov The azetidine ring acts as a conformationally restricted bioisostere of proline, an amino acid crucial for protein structure. umich.eduwikipedia.org This mimicry can be exploited to design peptides or small molecules with improved stability or altered binding conformations.
The carboxylic acid can also be replaced with various bioisosteres (e.g., tetrazoles, hydroxamic acids) to modulate the physicochemical properties of the molecule, such as acidity, lipophilicity, and metabolic stability, which can be crucial for developing compounds with desirable drug-like properties. semanticscholar.orgresearchgate.net The N-benzhydryl group significantly increases lipophilicity, which could be fine-tuned by modifying the phenyl rings with different substituents to optimize binding and pharmacokinetic parameters. chemimpex.com The methyl group at the C-2 position introduces a chiral center, allowing for stereochemical exploration to potentially improve potency and selectivity. This scaffold is a prime candidate for fragment-based drug design, where its rigid structure can help map the topology of a protein's binding pocket with high precision. enamine.net
Bioisosteric Replacements within the Azetidine Core
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds. For the azetidine core of this compound, several bioisosteric modifications can be envisaged, although their synthetic realization presents considerable challenges.
One avenue of exploration is the replacement of a methylene (B1212753) group (CH₂) within the azetidine ring with another functional group, such as a carbonyl group, to form an azetidin-2-one (B1220530) or β-lactam ring. This modification drastically alters the electronic and conformational properties of the ring system. Azetidin-2-ones are a cornerstone of many antibiotics and have been investigated for a wide range of other pharmacological activities, including as cholesterol absorption inhibitors and enzyme inhibitors. iipseries.orgresearchgate.net The introduction of a carbonyl group could impart novel biological activities to the this compound scaffold.
Another approach involves the substitution of one or more carbon atoms of the azetidine ring with other heteroatoms, leading to novel four-membered heterocyclic systems. For instance, the synthesis of 1,2-diazetidines (containing two adjacent nitrogen atoms) has been explored. core.ac.uk These cyclic hydrazine (B178648) analogues offer different hydrogen bonding patterns and conformational preferences compared to azetidines, which could lead to altered target binding affinities. Similarly, the synthesis of 1,2-oxazetidines (containing adjacent nitrogen and oxygen atoms) has been achieved through photoredox catalysis, offering a stable heterocyclic system with a free -NH group for further functionalization. rsc.org The exploration of such core modifications could lead to the discovery of compounds with unique pharmacological profiles.
| Original Core | Bioisosteric Replacement | Potential Impact | Synthetic Challenge |
|---|---|---|---|
| Azetidine | Azetidin-2-one (β-lactam) | Altered electronic properties, potential for novel biological activities (e.g., antimicrobial, enzyme inhibition). iipseries.orgresearchgate.net | Requires specific synthetic routes, such as Staudinger cycloaddition. |
| Azetidine | 1,2-Diazetidine | Modified hydrogen bonding capabilities and conformational rigidity, potential for new pharmacological applications. core.ac.uk | Ring closure can be challenging, often requiring specific control of reaction conditions. core.ac.uk |
| Azetidine | 1,2-Oxazetidine | Introduction of a stable N-O bond, offers a free -NH group for further derivatization. rsc.org | Requires specialized synthetic methods like photoredox catalysis. rsc.org |
Exploration of Novel Substitution Patterns
The biological activity of azetidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the ring. The 1,2,3-trisubstituted pattern of this compound serves as a template for the exploration of more complex and novel substitution patterns to probe the structure-activity relationship (SAR) and to optimize pharmacological properties.
Recent advances in synthetic chemistry have enabled the creation of highly functionalized and polysubstituted azetidines. For instance, cascade trifluoromethylation/cyclization of N-allyl ynamides has been reported to produce azetidine-fused tricyclic compounds, demonstrating a novel approach to complex, multi-ring systems. The development of stereoselective methods is crucial for accessing specific isomers with desired biological activities. Diastereoselective transformations of oxiranes have been successfully employed for the synthesis of trans-1,2,3-trisubstituted azetidines.
Furthermore, the creation of spirocyclic azetidines , where the azetidine ring is part of a spiro system, introduces a high degree of three-dimensionality, which is often beneficial for target binding and can improve physicochemical properties. The Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers is an example of a modern synthetic method to access these complex scaffolds. researchgate.net
| Substitution Pattern | Synthetic Approach | Potential Advantages | Reference Example |
|---|---|---|---|
| trans-1,2,3-Trisubstituted | Diastereoselective transformation of oxiranes | Stereochemical control, allows for precise positioning of substituents. | Synthesis of trans-1-benzyl-2-methyl-3-phenylazetidine |
| Azetidine-fused Tricyclic Systems | Cascade trifluoromethylation/cyclization of N-allyl ynamides | Access to complex and rigid scaffolds with novel pharmacological profiles. | Formation of trifluoromethylated azetidine-fused compounds |
| Spirocyclic Azetidines | Ti(IV)-mediated synthesis from oxime ethers | Increased three-dimensionality, potential for improved solubility and metabolic stability. researchgate.net | Synthesis of 1,5-diazaspiro[3.3]heptanes |
| Polysubstituted Azetidines | Visible-light triggered intramolecular cyclization of propargylic amines | Access to densely functionalized azetidines under mild conditions. researchgate.net | Formation of substituted azetidinones researchgate.net |
Emerging Synthetic Methodologies for Related Azetidine Carboxylic Acids
The synthesis of substituted azetidine carboxylic acids can be challenging due to the inherent ring strain of the four-membered ring. However, several emerging synthetic methodologies have been developed that provide efficient access to these valuable building blocks.
One notable advancement is the use of photochemical reactions . The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, has been shown to be a powerful tool for the synthesis of functionalized azetidines. rsc.org More recently, visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported to produce azetidines under mild conditions. rsc.org
Strain-release driven synthesis is another powerful strategy. The reaction of 1-azabicyclo[1.1.0]butanes with organometallic reagents allows for the rapid construction of bis-functionalized azetidines. This approach takes advantage of the high ring strain of the starting material to drive the reaction forward.
Furthermore, palladium-catalyzed intramolecular C-H amination has emerged as a method for the synthesis of functionalized azetidines. This reaction involves the direct formation of a C-N bond through the activation of a C(sp³)-H bond, offering a highly efficient and atom-economical route to the azetidine core. rsc.org
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Visible-Light Photocycloaddition | [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes. | Mild reaction conditions, broad substrate scope. | rsc.org |
| Strain-Release Synthesis | Alkylation of 1-azabicyclo[1.1.0]butanes with organometallic reagents. | Rapid construction of bis-functionalized azetidines. | |
| Palladium-Catalyzed C-H Amination | Intramolecular amination of unactivated C(sp³)-H bonds. | High efficiency and atom economy. | rsc.org |
| One-Pot Alkylation | Alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. | Straightforward synthesis of 1,3-disubstituted azetidines. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |
Unaddressed Research Questions and Future Investigative Avenues for the Compound
Despite the growing interest in azetidine-containing compounds, several research questions regarding this compound remain unanswered, paving the way for future investigations.
A primary unaddressed question is the full pharmacological profiling of this specific compound. While related N-benzhydryl azetidines have been explored, the unique combination of the N-benzhydryl, 2-methyl, and 3-carboxylic acid substituents warrants a thorough investigation into its potential biological activities. Future research should focus on screening this compound against a wide range of biological targets, including enzymes and receptors implicated in various diseases.
Another key area for future research is the exploration of this compound as a chiral building block in asymmetric synthesis. The stereocenters at the C2 and C3 positions of the azetidine ring make it a valuable scaffold for the synthesis of enantiomerically pure compounds. Investigating its utility in the synthesis of complex natural products or novel therapeutic agents could be a fruitful avenue of research.
Furthermore, the impact of the N-benzhydryl group on the compound's pharmacokinetic properties is not well understood. Research into its metabolic stability, cell permeability, and potential for brain penetration would be crucial for its development as a CNS-active agent. The large, lipophilic benzhydryl group may confer properties that are advantageous for crossing the blood-brain barrier.
Finally, the development of derivatives of this compound through the functionalization of the carboxylic acid group is a promising area for future investigation. researchgate.netresearchgate.net The synthesis of amides, esters, and other carboxylic acid derivatives could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net
Q & A
Basic Questions
Q. What are the key identifiers and physical properties of 1-Benzhydryl-2-methylazetidine-3-carboxylic acid?
- Answer : The compound is identified by CAS RN 36476-87-6 and molecular formula C₁₇H₁₇NO₂. It has a melting point of 178–180°C (with decomposition) and is available at 95% purity from suppliers like Kanto Reagents . For laboratory use, ensure verification via spectroscopic methods (e.g., NMR, HPLC) to confirm structural integrity and purity.
Q. What safety protocols are recommended for handling this compound?
- Answer : According to safety data sheets (SDS), it is classified as a laboratory chemical for research use only. Key precautions include:
- Use in a fume hood with personal protective equipment (gloves, lab coat, goggles).
- Avoid inhalation, ingestion, or skin contact.
- Store in a cool, dry environment, away from incompatible substances .
- Emergency contact: MedChemExpress USA (609-228-6898) for spills or exposure incidents .
Q. How should researchers store this compound to ensure stability?
- Answer : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below –20°C. Monitor for degradation via periodic analytical checks (e.g., TLC or mass spectrometry) due to potential sensitivity to moisture and oxidation .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing this compound?
- Answer : While direct synthesis data for this compound are limited, analogous azetidine derivatives (e.g., 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid) suggest challenges such as:
- Ring strain : The azetidine ring’s inherent strain may require specialized catalysts (e.g., Lewis acids) for stabilization during coupling reactions .
- Functional group compatibility : The benzhydryl group may sterically hinder carboxylation; stepwise protection/deprotection strategies (e.g., benzyl esters) could mitigate this .
- Purification : Use preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
- Answer : Discrepancies in melting points or purity (e.g., 95% vs. ≥97% for similar compounds) may arise from:
- Synthetic routes : Different methods (e.g., hydrolysis vs. direct alkylation) yield varying byproducts.
- Crystallization conditions : Solvent choice (e.g., dichloromethane vs. ethanol) affects polymorphism .
- Validation : Cross-reference with X-ray crystallography (as done for benzothiazine analogs) to confirm structural consistency .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzhydryl vs. methyl groups).
- X-ray diffraction : Resolve stereochemical ambiguities, particularly for the azetidine ring conformation .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and detect trace impurities .
Q. How might researchers explore its potential biological activity?
- Answer : While no direct data exist, structurally related azetidine-carboxylic acids (e.g., 4-methyl-2,2-dioxo-benzothiazine-3-carboxylic acid) show analgesic activity. Proposed steps:
In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using purified targets.
SAR studies : Modify substituents (e.g., benzhydryl vs. methyl) to assess impact on bioactivity .
ADME profiling : Evaluate metabolic stability using liver microsomes to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
